Cas no 889939-78-0 (C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine)

C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine Chemical and Physical Properties
Names and Identifiers
-
- C-[4-(2-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-YL]-METHYLAMINE
- [4-(2-fluorophenyl)oxan-4-yl]methanamine
- I05-2124
- FT-0677990
- CS-0330540
- 889939-78-0
- 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
- C-[4-(2-FLUOROPHENYL)-TETRAHYDRO-PYRAN-4-YL]-METHYLAMINE
- SCHEMBL16292042
- AKOS000446918
- KS-7314
- DTXSID30589853
- C-[4-(2-Fluoro-phenyl)tetrahydro-pyran-4-yl]-methylamine
- (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine
- C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine
-
- MDL: MFCD08445766
- Inchi: InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
- InChI Key: GHWCDYSBZXDILZ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2(CCOCC2)CN)F
Computed Properties
- Exact Mass: 209.12200
- Monoisotopic Mass: 209.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25000
- LogP: 2.53290
C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine Security Information
C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM315257-1g |
(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine |
889939-78-0 | 95% | 1g |
$*** | 2023-05-29 | |
TRC | C011965-100mg |
C-[4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl]-methylamine |
889939-78-0 | 100mg |
$ 285.00 | 2022-06-06 | ||
Crysdot LLC | CD11028878-1g |
(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine |
889939-78-0 | 95+% | 1g |
$356 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401210-500mg |
(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine |
889939-78-0 | 95+% | 500mg |
¥2667.00 | 2024-04-26 | |
Alichem | A119001672-1g |
(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine |
889939-78-0 | 95% | 1g |
$400.00 | 2023-08-31 | |
Chemenu | CM315257-1g |
(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine |
889939-78-0 | 95% | 1g |
$336 | 2021-08-18 | |
TRC | C011965-50mg |
C-[4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl]-methylamine |
889939-78-0 | 50mg |
$ 170.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-326622-500 mg |
C-[4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl]-methylamine, |
889939-78-0 | 500MG |
¥1,955.00 | 2023-07-11 | ||
Fluorochem | 091436-1g |
4-(2-Fluorophenyl)oxan-4-yl]methanamine |
889939-78-0 | 1g |
£470.00 | 2022-03-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-326622-500mg |
C-[4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl]-methylamine, |
889939-78-0 | 500mg |
¥1955.00 | 2023-09-05 |
C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine Related Literature
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine
Recent Advances in the Study of C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine (CAS: 889939-78-0)
In recent years, the compound C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine (CAS: 889939-78-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a fluoro-phenyl group and a tetrahydro-pyran ring in its structure makes it a valuable candidate for drug discovery and development, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine. One of the key findings is its role as a potent modulator of specific neurotransmitter systems, which could have implications for treating conditions such as depression, anxiety, and neurodegenerative diseases. Additionally, its metabolic stability and bioavailability have been subjects of extensive research, with several derivatives being synthesized to optimize its pharmacokinetic profile.
The synthesis of C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine involves multi-step organic reactions, with particular emphasis on achieving high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These methodological advancements have facilitated a deeper understanding of its chemical behavior and interactions with biological targets.
In preclinical studies, C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine has demonstrated efficacy in animal models of CNS disorders. For instance, it has been shown to cross the blood-brain barrier effectively and exhibit neuroprotective effects in models of Parkinson's disease. These findings underscore its potential as a lead compound for further drug development. However, challenges such as dose-dependent toxicity and off-target effects remain to be addressed in subsequent phases of research.
Looking ahead, the integration of computational modeling and structure-activity relationship (SAR) studies is expected to play a pivotal role in optimizing the therapeutic potential of C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine. Collaborative efforts between academia and industry are also crucial to accelerate its translation from bench to bedside. As research progresses, this compound may emerge as a cornerstone in the development of novel therapeutics for a range of debilitating conditions.
889939-78-0 (C-4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-yl-methylamine) Related Products
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)




